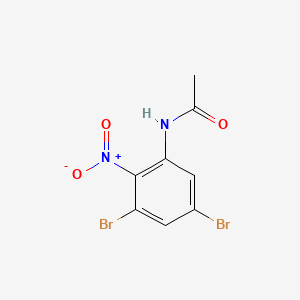

N-Acetyl 3,5-dibromo-2-nitroaniline

説明

N-Acetyl 3,5-dibromo-2-nitroaniline is an organic compound with the molecular formula C8H6Br2N2O3. It is derived from aniline, an aromatic amine found in coal tar and petroleum. This compound is notable for its applications in various scientific research fields, including chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl 3,5-dibromo-2-nitroaniline involves a two-step process:

Nitration of Aniline: Aniline is nitrated using nitric acid to yield 3,5-dibromo-2-nitroaniline.

Acetylation: The resulting 3,5-dibromo-2-nitroaniline is then acetylated with acetic anhydride to produce this compound.

Industrial Production Methods

This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and potentially explosive nature of the nitro group.

化学反応の分析

Types of Reactions

N-Acetyl 3,5-dibromo-2-nitroaniline undergoes several types of chemical reactions:

Nucleophilic Aromatic Substitution: The nitro group (-NO2) is a good leaving group, making the compound susceptible to nucleophilic aromatic substitution reactions.

Hydrolysis: The acetyl group (CH3CO) can be cleaved under acidic or basic conditions, resulting in the formation of acetic acid (CH3COOH) and 3,5-dibromo-2-nitroaniline.

Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common nucleophiles include hydroxide ions (OH-) and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Major Products

Nucleophilic Aromatic Substitution: Products vary depending on the nucleophile used.

Hydrolysis: Acetic acid and 3,5-dibromo-2-nitroaniline.

Reduction: 3,5-dibromo-2-nitroaniline is reduced to 3,5-dibromo-2-aminoaniline.

科学的研究の応用

Synthesis of Organic Compounds

N-Acetyl 3,5-dibromo-2-nitroaniline is primarily used as an intermediate in the synthesis of other organic compounds. The compound serves as a building block for more complex molecules due to its functional groups, which can undergo various chemical reactions. This includes its use in synthesizing pharmaceuticals and agrochemicals.

Key Reactions:

- Acetylation : The compound can be acetylated to modify its reactivity and solubility.

- Nitration : As a nitroaniline derivative, it can participate in electrophilic aromatic substitution reactions.

Enzyme Inhibition Studies

Research has demonstrated that this compound plays a role in studying enzyme inhibition, particularly concerning drug metabolism. It has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP2C8, which are crucial in drug metabolism.

Mechanism of Action:

- The compound inhibits CYP2C8 activity, leading to reduced metabolism of certain drugs. This inhibition can affect the pharmacokinetics of co-administered medications, making it essential for understanding drug interactions and potential toxicities.

Drug Metabolism Research

In drug metabolism studies, this compound is utilized to investigate the metabolic pathways of various pharmaceuticals. Understanding how this compound interacts with metabolic enzymes can provide insights into the safety and efficacy of drugs.

Applications:

- It has been employed to analyze the effects of enzyme inhibition on drug clearance rates.

- The compound's interactions with metabolic enzymes are critical for assessing potential drug-drug interactions .

Pharmaceutical Synthesis

This compound is also involved in the synthesis of various pharmaceuticals. For instance, it has been used in the development of anti-cancer drugs like 5-fluorouracil. Its ability to modify biological activity through structural changes makes it a valuable asset in pharmaceutical chemistry.

Case Studies and Research Findings

Several studies highlight the significance of this compound in scientific research:

作用機序

The mechanism of action of N-Acetyl 3,5-dibromo-2-nitroaniline is not completely understood. it is believed to involve the inhibition of enzymes involved in drug metabolism, specifically CYP2C8. This inhibition results in reduced metabolism of certain drugs. Additionally, the compound has been shown to have antioxidant and anti-inflammatory effects.

類似化合物との比較

Similar Compounds

3,5-Dibromo-2-nitroaniline: Similar in structure but lacks the acetyl group.

4-Bromo-2-nitroaniline: Contains a single bromine atom and a nitro group.

2-Amino-5-nitrobenzonitrile: Contains a nitro group and a cyano group instead of bromine atoms

Uniqueness

The combination of these functional groups makes it a valuable intermediate in organic synthesis and a useful compound in enzyme inhibition studies.

生物活性

N-Acetyl 3,5-dibromo-2-nitroaniline (CAS number 855929-29-2) is a chemical compound that belongs to the nitroaniline family. Its structure includes an acetyl group, two bromine atoms, and a nitro group attached to an aniline backbone, giving it unique properties that are being explored for various biological activities. This article reviews the current understanding of its biological activity, synthesis methods, and potential applications based on available research findings.

- Molecular Formula : C₈H₆Br₂N₂O₃

- Molecular Weight : Approximately 337.95 g/mol

The compound's structure contributes to its reactivity and potential applications in pharmaceuticals and material sciences.

Biological Activity Overview

Research indicates that compounds within the nitroaniline family, including this compound, may exhibit antifungal and antibacterial properties. Specific studies suggest that derivatives of nitroanilines can have cytotoxic effects against certain cancer cell lines, indicating potential therapeutic applications in oncology .

While specific mechanisms of action for this compound remain largely unexplored, it is hypothesized that similar compounds may interact with cellular pathways involved in apoptosis (programmed cell death) and cellular proliferation. This suggests a need for further investigation into how this compound influences these biological processes.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3,5-Dibromo-2-nitroaniline | C₇H₅Br₂N₃O₂ | Lacks acetyl group; used as a precursor |

| N-Acetyl-4-nitroaniline | C₇H₈BrN₂O₃ | Contains only one nitro group; different reactivity |

| 4-Bromo-2-nitroaniline | C₆H₄BrN₂O₂ | Similar nitro substitution; fewer bromine atoms |

This table highlights how the presence of two bromine atoms and an acetylated structure in this compound may enhance its reactivity compared to other related compounds.

Case Studies and Research Findings

- Anticancer Activity : Preliminary studies indicate that nitroanilines can exhibit cytotoxic effects against various cancer cell lines. While specific data on this compound is limited, its structural relatives have shown promise in this area.

- Antimicrobial Properties : Nitroanilines are often noted for their antimicrobial activities. Research has suggested that modifications to the nitroaniline structure can enhance these properties. The potential for this compound to act against bacterial strains warrants further exploration .

-

Synthesis and Characterization : Various methods have been employed for synthesizing this compound. These include:

- Nitration of N-acetyl-3,5-dibromoaniline

- Acetylation of 3,5-dibromo-2-nitroaniline

These synthetic pathways are crucial for developing derivatives with tailored properties for specific applications.

特性

IUPAC Name |

N-(3,5-dibromo-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2N2O3/c1-4(13)11-7-3-5(9)2-6(10)8(7)12(14)15/h2-3H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEGGWMAUYBKBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=CC(=C1)Br)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674367 | |

| Record name | N-(3,5-Dibromo-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855929-29-2 | |

| Record name | N-(3,5-Dibromo-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。